Cas no 42771-81-3 (2-(2-Fluoro1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester)

2-(2-Fluoro-1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic acid dimethyl ester is a fluorinated biphenyl derivative with a dimethyl ester functional group, offering versatility in synthetic chemistry applications. Its structure combines a fluoro-substituted biphenyl core with a dimethylbutanedioic ester moiety, enhancing reactivity in cross-coupling and esterification reactions. The fluorine substituent contributes to increased stability and selectivity in intermediate transformations, while the ester groups facilitate further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural features enable precise modifications for target molecule synthesis. Its well-defined purity and consistent performance make it a reliable reagent for advanced organic synthesis.
2-(2-Fluoro1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester structure
42771-81-3 structure
Product Name:2-(2-Fluoro1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester
CAS No:42771-81-3
MF:C16H20ClN3O7S
MW:433.86390209198
CID:3163488
PubChem ID:127262584
Update Time:2025-06-11

2-(2-Fluoro1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester Chemical and Physical Properties

Names and Identifiers

    • Flurbiprofen Impurity 1
    • Diethyl 2-[2-fluro-4-biphenyl-4-yl]-2 methylmalonate
    • methanesulfonic acid;methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate
    • 1425038-20-5
    • (4R)-4-[(3-Chloro-7-methoxy-2-quinoxalinyl)oxy]-L-proline methyl ester methanesulfonate
    • 42771-81-3
    • (2S,4R)-4-((3-Chloro-7-methoxyquinoxalin-2-yl)oxy)-2-(methoxycarbonyl)pyrrolidinium Methanesulfonate
    • Flurbiprofen Related Impurity 1
    • (2S,4R)-Methyl 4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate methanesulfonate
    • CID 127262584
    • 2-(2-Fluoro1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester
    • Inchi: 1S/C15H16ClN3O4.CH4O3S/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;1-5(2,3)4/h3-5,9,12,17H,6-7H2,1-2H3;1H3,(H,2,3,4)/t9-,12+;/m1./s1
    • InChI Key: CCZFBHQUONFINY-KATIXKQHSA-N
    • SMILES: ClC1C(=NC2C=C(C=CC=2N=1)OC)O[C@H]1CN[C@H](C(=O)OC)C1.S(C)(=O)(=O)O

Computed Properties

  • Exact Mass: 433.0710489g/mol
  • Monoisotopic Mass: 433.0710489g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 520
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 145Ų

Experimental Properties

  • Density: 1.153±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (4.5E-3 g/L) (25 ºC),

2-(2-Fluoro1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester Security Information

2-(2-Fluoro1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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Additional information on 2-(2-Fluoro1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester

Introduction to 2-(2-Fluoro-1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester (CAS No. 42771-81-3) and Its Emerging Applications in Chemical Biology

2-(2-Fluoro-1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester, identified by its CAS number 42771-81-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to the class of biphenyl derivatives, which are widely recognized for their diverse pharmacological properties. The presence of a fluoro substituent at the 2-position of the biphenyl ring and the dimethyl substitution on the butanedioic acid moiety contribute to its distinct chemical and biological profile.

The molecular structure of 2-(2-Fluoro-1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester encompasses a rigid biphenyl core, which is often exploited in medicinal chemistry for its ability to enhance binding affinity and metabolic stability. The fluoro group, in particular, is a well-documented pharmacophore that can modulate the electronic properties of the molecule, influencing its interactions with biological targets. This feature makes it an attractive scaffold for the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that the fluoro-substituted biphenyl moiety in 2-(2-Fluoro-1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester can effectively engage with specific amino acid residues in protein targets, potentially leading to inhibitory or modulatory effects. These insights have been instrumental in designing targeted interventions for various diseases.

In the realm of drug discovery, this compound has been explored as a lead candidate for several therapeutic indications. Its structural motif suggests potential applications in oncology, where biphenyl derivatives are known to exhibit anti-proliferative effects. Preliminary in vitro studies have demonstrated that 2-(2-Fluoro-1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester can interfere with key signaling pathways involved in cancer cell survival and proliferation. These findings align with the growing interest in fluorinated biphenyl compounds as next-generation anticancer agents.

Beyond oncology, this compound has also shown promise in neurodegenerative disease research. The rigid biphenyl structure and the fluoro group are particularly relevant in targeting neuroinflammatory pathways, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. Emerging evidence suggests that modulating these pathways could delay or mitigate disease progression. The dimethylbutanedioic acid dimethyl ester moiety may contribute to blood-brain barrier penetration, enhancing the compound's bioavailability for central nervous system applications.

The synthesis of 2-(2-Fluoro-1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester presents unique challenges due to its complex architecture. However, recent methodological innovations have streamlined its preparation, making it more accessible for large-scale investigations. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the biphenyl core with high regioselectivity. Additionally, protecting group strategies have been refined to ensure optimal yields and purity.

The pharmacokinetic properties of this compound are another area of active research. Initial pharmacokinetic studies indicate that it exhibits favorable oral bioavailability and moderate metabolic stability. These characteristics are critical for developing drugs that can be administered orally and maintain efficacy over extended periods. Further investigations are underway to optimize its pharmacokinetic profile through structural modifications.

From a regulatory perspective, CAS No. 42771-81-3 ensures traceability and consistency across different batches of this compound. This is essential for compliance with Good Manufacturing Practices (GMP) and for ensuring reproducibility in scientific studies. Regulatory bodies continue to monitor advancements in fluorinated heterocycles like this one to assess their safety and efficacy profiles.

The role of computational tools in understanding the behavior of 2-(2-Fluoro-1,1'-biphenyl-4-yl)-2,3-dimethylbutanedioic Acid Dimethyl Ester cannot be overstated. Advanced algorithms can predict how this molecule will interact with enzymes and receptors at an atomic level. This predictive capability has accelerated hit identification processes in drug discovery pipelines significantly.

In conclusion,CAS No 42771 -81 -3 refers to a highly versatile compound with significant potential across multiple therapeutic areas. Its unique structural features make it an excellent candidate for further exploration in chemical biology and drug development efforts aimed at addressing unmet medical needs.

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